3-methoxy-N-(propan-2-yl)aniline
Overview
Description
3-Methoxy-N-propan-2-ylaniline is an organic compound with the molecular formula C10H15NO. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a methoxy group (-OCH3) and a propan-2-yl group attached to the nitrogen atom of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(propan-2-yl)aniline typically involves the alkylation of 3-methoxyaniline with a suitable alkylating agent. One common method is the reaction of 3-methoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-propan-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Methoxy-N-propan-2-ylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the propan-2-yl group, making it less hydrophobic.
N-Propan-2-ylaniline: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methoxy-N-ethyl-aniline: Contains an ethyl group instead of a propan-2-yl group, altering its steric and electronic properties.
Uniqueness
3-Methoxy-N-propan-2-ylaniline is unique due to the presence of both the methoxy and propan-2-yl groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Methoxy-N-(propan-2-yl)aniline, also known as 3-methoxyisopropylaniline, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and pharmacological implications based on diverse research findings.
- Molecular Formula : C10H15N
- Molecular Weight : 149.23 g/mol
- Structure : The compound features a methoxy group (-OCH₃) attached to the aromatic ring, alongside an isopropyl amine group. This configuration enhances its reactivity and selectivity in various biological applications.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Metal-Catalyzed Reactions : The compound is synthesized through metal-catalyzed intra-molecular cyclization of N-Boc-protected propargyl amines using catalysts such as AuPPh₃Cl/AgSbF₆. This method allows for the formation of functionalized derivatives that can be used in drug development.
- Continuous Flow Reactors : In industrial applications, continuous flow reactors are utilized for efficient production, providing better control over reaction parameters and enhancing yield.
Biological Activity
This compound exhibits several biological activities, particularly in the development of antidepressant medications. Its derivatives have been evaluated for their pharmacological properties:
- Antidepressant Properties : The compound serves as a precursor for synthesizing key structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Research indicates that these derivatives can lead to medications with a rapid onset of action and fewer side effects.
- Binding Affinity Studies : Investigations into the interactions of this compound with various biological targets have shown promising results. It has demonstrated binding affinity towards neurotransmitter receptors, which is crucial for its potential therapeutic applications.
Study 1: Antidepressant Development
A study focused on synthesizing novel antidepressants from this compound highlighted its effectiveness in alleviating symptoms of moderate to severe depression. The synthesized compounds showed improved cognitive function and quality of life for patients.
Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound derivatives bind effectively to serotonin transporters, suggesting their potential role in modulating serotonin levels in the brain .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methoxyaniline | Lacks isopropyl group | Less sterically hindered; lower selectivity |
N-Isopropylaniline | Lacks methoxy group | Reduced reactivity towards electrophilic substitution |
3-Methoxy-N-ethyl-aniline | Ethyl group instead of isopropyl | Different steric and electronic properties |
3-Methyl-N-(propan-2-yl)aniline | Methyl group instead of methoxy | Alters reactivity and binding characteristics |
The combination of both methoxy and isopropyl groups in this compound enhances its reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-propan-2-ylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXLTWVONQPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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